![molecular formula C10H10N2O3 B2585892 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one CAS No. 22246-45-3](/img/structure/B2585892.png)
7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one
Overview
Description
7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one is a chemical compound with the molecular formula C12H10N2O3 . It is an intermediate in the synthesis of various other compounds .
Synthesis Analysis
The synthesis of 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one involves methods for recyclization of small and medium carbo-, oxa- or azacyclanes, as well as multicomponent heterocyclization reactions . There are also synthetic routes available that involve the use of different amines and nucleophilic reagents.Molecular Structure Analysis
The molecular structure of 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one consists of a seven-membered ring with one nitrogen atom. The molecular weight is 206.19800, and it has a density of 1.301g/cm3 .Chemical Reactions Analysis
The chemical reactions involving 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one are complex and involve several stages. The target benzoazepine is formed through the intermediate five-membered azacycle followed by rearrangement leading to a carbocation .Physical And Chemical Properties Analysis
7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one has a boiling point of 425.6ºC at 760 mmHg. Its exact mass is 206.06900, and it has a LogP value of 2.53080. The compound’s vapour pressure is 1.89E-07mmHg at 25°C .Scientific Research Applications
Novel Inhibitors Synthesis
A novel class of 1,7-disubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives has been designed, synthesized, and evaluated as human nitric oxide synthase (NOS) inhibitors. These derivatives, including variations with different basic amine side chains, have shown potent and selective inhibition of human neuronal NOS. The research highlighted the potential therapeutic applications of these inhibitors in neuropathic pain models and their safety in various pharmacological assessments (Subhash C. Annedi et al., 2012).
Radical Annulation Approach
A novel O2N˙-triggered ordered addition 7-endo cyclization reaction, offering excellent chemo- and regioselectivity, was developed for the synthesis of structurally diverse nitro-benzo[b]azepines. This methodology facilitated the creation of 28 examples, demonstrating large-scale operation and straightforward N-Ts and N-Cbz deprotection. The reaction is believed to proceed through a radical pathway, indicating a new method for constructing these compounds (Kai Sun et al., 2022).
Facile Access to Ring Systems
A synthetic approach was reported for the creation of the 1,5-dihydro-benzo[b]azepin-2-one ring system, which is foundational in several pharmacologically significant compounds. This method involves a silver nitrate-induced rearrangement of N-benzyl quinolinium bromide, leading to the desired 1,3,4,5-tetrahydro-benzo[b] azepin-2-one ring system (M. Pauvert et al., 2002).
X-ray Diffraction and Synthesis Insights
Research into the synthesis and X-ray diffraction data of various derivatives, such as 7-methyl-cis-2-(1’-naphthyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol, has provided valuable insights into their crystalline structures and potential applications in material science and pharmaceuticals (M. Macías et al., 2011).
Chemical Transformations and Anticonvulsant Activity
Studies have explored the anticonvulsant activity of various 3-(alkylamino, alkoxy)-1,3,4,5- Tetrahydro-2H-benzo[b]azepine-2-one derivatives, synthesized from 1,2,3,4-Tetrahydro-1- naphthalenone. The research focused on the synthesis, characterization, and evaluation of their anticonvulsant potential, highlighting the structural-activity relationships and their implications for developing new therapeutic agents (Xia Huang et al., 2018).
Future Directions
The synthesis and study of 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one and related compounds is a topic of ongoing research. There is interest in expanding the methods of organic synthesis, creating new libraries of azepines, oxa- and thiazepines, and revealing previously unknown unique pharmacological properties of these compounds to discover new drugs .
properties
IUPAC Name |
7-nitro-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-10-3-1-2-7-6-8(12(14)15)4-5-9(7)11-10/h4-6H,1-3H2,(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVGSXZZZWXPRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one |
Synthesis routes and methods I
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